molecular formula C17H19Cl2F5N4 B3049576 N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride CAS No. 2108806-02-4

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride

Numéro de catalogue: B3049576
Numéro CAS: 2108806-02-4
Poids moléculaire: 445.3 g/mol
Clé InChI: UOLHGUUKFNZTNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JNJ-37822681 (chlorhydrate) est un antagoniste du récepteur de la dopamine D2, nouveau, puissant, spécifique, à activité centrale et à dissociation rapide. Il a été principalement développé pour le traitement de la schizophrénie et du trouble bipolaire. Ce composé est connu pour sa forte spécificité et sa vitesse de dissociation rapide des récepteurs de la dopamine D2, ce qui contribue à une incidence plus faible des symptômes extrapyramidaux par rapport aux autres antipsychotiques .

Méthodes De Préparation

La synthèse de JNJ-37822681 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, la N-[1-(3,4-difluorobenzyl)pipéridin-4-yl]-6-(trifluorométhyl)pyridazin-3-amine. Cet intermédiaire est ensuite converti en produit final par une série de réactions chimiques, notamment la substitution nucléophile et la réduction . Les méthodes de production industrielle de JNJ-37822681 sont exclusives et n'ont pas été divulguées en détail dans le domaine public.

Analyse Des Réactions Chimiques

JNJ-37822681 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

JNJ-37822681 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

JNJ-37822681 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D2 dans le cerveau et en les antagonisant. Cette action contribue à moduler l'activité dopaminergique, qui est considérée comme hyperactive dans des affections telles que la schizophrénie. En bloquant ces récepteurs, JNJ-37822681 contribue à atténuer les symptômes positifs de la schizophrénie, tels que les hallucinations et les délires .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds with similar structures to N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine exhibit antidepressant effects. Studies have shown that modifications in the piperidine and pyridazine rings can lead to enhanced serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders .

2. Antipsychotic Potential

The compound's structural similarity to established antipsychotics suggests it may possess antipsychotic properties. Investigations into its effects on dopamine receptors could reveal its efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies have indicated that derivatives of this compound can modulate dopaminergic activity, which is crucial for antipsychotic effects .

3. Anti-inflammatory Effects

Recent findings suggest that compounds containing the pyridazine moiety can exhibit anti-inflammatory properties. The dihydrochloride form of this compound may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine typically involves multi-step organic reactions including:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Pyridazine Synthesis : Utilizing hydrazine derivatives to construct the pyridazine core.
  • Fluorination Reactions : Employing fluorinating agents to introduce trifluoromethyl and difluorophenyl groups.

These synthetic pathways allow for the generation of various analogs that can be screened for enhanced biological activity.

Case Studies

Case Study 1: Antidepressant Screening

A study published in the Journal of Medicinal Chemistry evaluated several analogs of this compound for their antidepressant activity using the forced swim test in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant-like effects .

Case Study 2: Antipsychotic Efficacy

In another study focusing on schizophrenia models, researchers tested the compound's ability to reduce hyperactivity induced by amphetamines in mice. The results demonstrated a dose-dependent reduction in locomotor activity, indicating potential antipsychotic properties .

Mécanisme D'action

JNJ-37822681 exerts its effects by selectively binding to and antagonizing dopamine D2 receptors in the brain. This action helps to modulate the dopaminergic activity, which is believed to be hyperactive in conditions such as schizophrenia. By blocking these receptors, JNJ-37822681 helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions .

Comparaison Avec Des Composés Similaires

JNJ-37822681 est comparé à d'autres antagonistes du récepteur de la dopamine D2, tels que l'halopéridol et l'olanzapine. Contrairement à ces composés, JNJ-37822681 a une vitesse de dissociation plus rapide des récepteurs de la dopamine D2, ce qui contribue à une incidence plus faible des symptômes extrapyramidaux. Cela fait de JNJ-37822681 un candidat unique et prometteur pour le traitement de la schizophrénie et du trouble bipolaire .

Les composés similaires comprennent :

Activité Biologique

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride (CAS No. 935776-74-2) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19Cl2F5N4
  • Molecular Weight : 445.26 g/mol
  • CAS Number : 935776-74-2

Structural Formula

The structure of the compound includes a piperidine ring and a pyridazine moiety, which are critical for its biological activity.

Research indicates that this compound may act as a selective inhibitor of certain kinases, similar to other small molecule inhibitors. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways involved in cell proliferation and survival.

Inhibition Profile

The compound's inhibition profile suggests it may target specific receptors or enzymes involved in tumor growth and metastasis. For example, it has been noted to exhibit activity against receptor tyrosine kinases (RTKs), which play a significant role in cancer progression .

Pharmacological Effects

  • Antitumor Activity : Preclinical studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Study 1: In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that the compound can significantly reduce cell viability. For instance, it was found to inhibit the proliferation of glioma cells, leading to increased apoptosis rates .

Case Study 2: In Vivo Studies

In vivo models have further supported these findings, showing that treatment with the compound resulted in reduced tumor size and improved survival rates in animal models of cancer .

Table 1: Biological Activity Overview

Activity TypeEffect DescriptionReference
Antitumor ActivityInduces apoptosis in cancer cells
Kinase InhibitionTargets receptor tyrosine kinases
Neuroprotective EffectsPotential benefits in neurodegenerative diseases

Table 2: Case Study Results

Study TypeModel TypeOutcomeReference
In VitroGlioma CellsReduced cell viability and increased apoptosis
In VivoTumor-bearing MiceDecreased tumor size and improved survival

Propriétés

IUPAC Name

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLHGUUKFNZTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2F5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108806-02-4
Record name JNJ-37822681 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-37822681 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Reactant of Route 6
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.